molecular formula C12H10Cl2Ge B159199 Diphenyldichlorogermane CAS No. 1613-66-7

Diphenyldichlorogermane

Cat. No. B159199
CAS RN: 1613-66-7
M. Wt: 297.7 g/mol
InChI Key: PFPTYRFVUHDUIN-UHFFFAOYSA-N
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Description

Diphenyldichlorogermane, also known as Diphenylgermanium dichloride, is an organometallic compound . It is a liquid substance that is colorless to almost colorless .


Synthesis Analysis

The direct synthesis of phenylchlorogermanes, including diphenyldichlorogermane, has been studied. Copper(I) chloride was found to be the best catalyst among the metal chlorides tested .


Molecular Structure Analysis

The molecular formula of Diphenyldichlorogermane is C12H10Cl2Ge . The molecular weight is 297.74 .


Physical And Chemical Properties Analysis

Diphenyldichlorogermane is a liquid at 20°C . It has a melting point of 9°C and a specific gravity of 1.43 . The refractive index is 1.60 .

Scientific Research Applications

Synthesis Processes

  • Diphenyldichlorogermane is utilized in the direct synthesis of phenylchlorogermanes, with copper(I) chloride identified as an effective catalyst in producing diphenyldichlorogermane and phenyltrichlorogermane. This process primarily yields diphenyldichlorogermane and is facilitated by the reaction of chlorobenzene and dichlorogermylene formed from metallic germanium and chloride ion in the catalyst (Okamoto, Asano, & Suzuki, 2002).

Polygermane Synthesis

  • Diphenyldichlorogermane plays a role in the creation of polysilanes and polygermanes. These substances are synthesized in high yield and moderate temperatures from interactions with sodium sand in the presence of crown ether in diethyl ether. This process yields both soluble and insoluble polysilanes and an insoluble polygermane (Cragg, Jones, Swain, & Webb, 1990).

Chemical Reactions Analysis

  • Diphenyldichlorogermane's chemical reactions are important for scientific understanding. It is used as a dimerization agent to evaluate the optical purity of enantiomeric alcohols by converting them to a mixture of meso and dl diastereomeric silyl acetals, distinguishable by 13 C NMR method (Wang, 1991).

Nanowire Growth Kinetics

  • The chemical kinetics of germanium nanowire growth on inductively heated copper surfaces using diphenyldichlorogermane as a precursor have been studied. This research provides insights into the complex interplay of precursor degradation, nucleation, and growth, critical for scaling nanowire growth processes commercially (Richards et al., 2017).

High-Field Chemistry Insights

  • Diphenyldichlorogermane is instrumental in understanding high-field chemistry. Investigations include experiments and simulations to elucidate chemical reactions near the tip-sample interface, providing essential data for writing and bias-dependent growth rate analysis (Vasko et al., 2011).

Polymer Network Synthesis

  • Diphenyldichlorogermane is used in the synthesis and functionalization of polymer networks. It is polymerized with multifunctional olefins to create networks with Ge–H functional groups, demonstrating the efficiency of hydrogermylation and providing a foundation for further chemical modifications (Guterman, Harrison, Gillies, & Ragogna, 2017).

Bandgap Engineering in Polygermanes

  • Research on phenylisopropyl hexagermane, synthesized from diphenyldichlorogermane, explores the electronic properties of polygermanes. This includes investigating the effects of tensile and compressive strains and side-chain substitutions on their bandgap, opening avenues for developing new germanium compounds with unique optical and electronic properties (Fa & Zeng, 2014).

Safety And Hazards

Diphenyldichlorogermane is classified as dangerous. It can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include wearing protective clothing and eye protection, and not breathing vapors .

properties

IUPAC Name

dichloro(diphenyl)germane
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InChI

InChI=1S/C12H10Cl2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPTYRFVUHDUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2Ge
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DSSTOX Substance ID

DTXSID80883530
Record name Germane, dichlorodiphenyl-
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Molecular Weight

297.7 g/mol
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Physical Description

Colorless liquid; mp = 9 deg C; [Alfa Aesar MSDS]
Record name Dichlorodiphenylgermane
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Product Name

Diphenylgermanium dichloride

CAS RN

1613-66-7
Record name Dichlorodiphenylgermane
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Record name Germane, dichlorodiphenyl-
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Record name Diphenyldichlorogermane
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Record name Germane, dichlorodiphenyl-
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Record name Dichlorodiphenylgermane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyldichlorogermane
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Diphenyldichlorogermane
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Diphenyldichlorogermane
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Diphenyldichlorogermane
Reactant of Route 6
Diphenyldichlorogermane

Citations

For This Compound
70
Citations
M Okamoto, T Asano, E Suzuki - Organometallics, 2001 - ACS Publications
… using a copper catalyst, diphenyldichlorogermane and … (0.7% conversion) and no diphenyldichlorogermane, which is one of … small amount of diphenyldichlorogermane was …
Number of citations: 10 pubs.acs.org
D Seyferth, T Wang, P Langer, RL Ostrander… - …, 1997 - ACS Publications
… 1,1-Diphenylacetone dianion reacts with diphenyldichlorogermane and diphenyldifluorogermane to give 1,1,5,5-tetraphenyl-3,7-bis(diphenylmethylene)-1,5-digerma-2,6-…
Number of citations: 10 pubs.acs.org
ESW Kong, B Wunderlich - Die Makromolekulare Chemie …, 1981 - Wiley Online Library
… was synthesized by a condensation reaction of diphenyldichlorogermane with sodium in … 15,9 g (0,053 mol) of diphenyldichlorogermane in 100 ml absolute xylene was then added …
Number of citations: 5 onlinelibrary.wiley.com
M Okamoto, T Asano, E Suzuki - Catalysis letters, 2002 - Springer
… the metal chlorides tested, the products being diphenyldichlorogermane and phenyltrichlorogermane. The reaction mainly gave diphenyldichlorogermane; however at the …
Number of citations: 7 link.springer.com
WAI SIU, B WUNDERLICH - 1981 - pascal-francis.inist.fr
Keyword (fr) MONOCRISTAL PREPARATION POLYMERE AROMATIQUE GERMANIUM POLYMERE ORGANOMINERAL POLYADDITION CRISTALLISATION RADICAL LIBRE …
Number of citations: 0 pascal-francis.inist.fr
VI Zhun', IV Sbitneva, AN Polivanov… - Russian journal of …, 2006 - Springer
… Diphenyldichlorogermane was formed in the reaction of GeCl4 with diphenyldichlorosilane, … silane to GeCl4, the yield of diphenyldichlorogermane increases, but the trend noted in [5] is …
Number of citations: 5 link.springer.com
NA Popova, NN Molotkova, MG Kuznetsova… - Polymer Science Series …, 2007 - Springer
… EXPERIMENTAL Phenyldichlorosilane–diphenyldichlorogermane mixtures were dechlorinated under an inert atmosphere in toluene with the use of an ultradisperse sodium sus…
Number of citations: 4 link.springer.com
P Trefonas, R West - Journal of Polymer Science: Polymer …, 1985 - Wiley Online Library
… Moderate amounts of insoluble material were also obtained from copolymerizations of diphenyldichlorogermane (8% for 3, and 16% for 4). A typical elution profile from gel permeation …
Number of citations: 102 onlinelibrary.wiley.com
N Serpone, KA Hersh - Journal of Organometallic Chemistry, 1975 - Elsevier
The stereochemistry of (C 6 H 5 )ClM(acac) 2 (M = Ge, Si; acac = CH 3 COCHCOCH 3 − ), (C 6 H 5 ) 2 Ge(acac) 2 , and (CH 3 )ClSi(acac) 2 complexes has been investigated in CDCl 3 /…
Number of citations: 28 www.sciencedirect.com
RH Cragg, RG Jones, AC Swain… - Journal of the Chemical …, 1990 - pubs.rsc.org
… polygermane have been prepared in high yield and at moderate temperatures from the interactions of alkylaryl-, diaryl-, and dialkyl-dichlorosilanes and diphenyldichlorogermane with …
Number of citations: 20 pubs.rsc.org

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